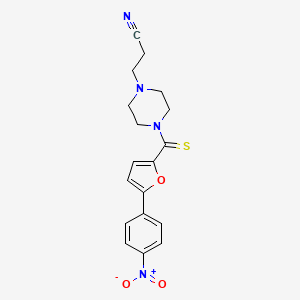

3-(4-(5-(4-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-(5-(4-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile, also known as NFP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. NFP is a piperazine derivative that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Structural Analysis

- Compounds similar to "3-(4-(5-(4-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile" have been synthesized to explore their potential as antidepressants with dual modes of action, including serotonin reuptake inhibition and 5-HT1A receptor affinity. These efforts involve preparing various derivatives with a wide range of substituents to understand their chemical and pharmacological properties (Pérez-Silanes et al., 2001).

- Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on benzothiazoles derived substituted piperazine derivatives to understand their molecular interactions and design better therapeutic agents. These studies utilize computational methods to predict the biological activity of novel compounds based on their chemical structure (Al-Masoudi et al., 2011).

Pharmacological Evaluation

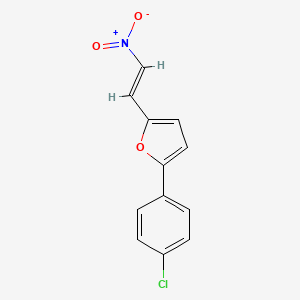

- Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been synthesized and evaluated for their antidepressant and antianxiety activities. These studies involve the synthesis of compounds from 2-acetylfuran and their subsequent testing in behavioral models to assess their therapeutic potential (Kumar et al., 2017).

Material Science Applications

- The synthesis and characterization of energetic materials that combine tetrazolyl, dinitromethyl, and (1,2,4-oxadiazol-5-yl)nitroamino groups with furoxan have been explored. These compounds are of interest for their potential applications in explosives and propellants due to their high nitrogen content and promising detonation performance (Liu et al., 2018).

Environmental and Safety Considerations

- The kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture processes have been studied to address environmental and safety concerns. Understanding these reactions is crucial for developing safer and more efficient carbon capture systems (Goldman et al., 2013).

Mechanism of Action

Target of Action

The primary target of 3-(4-(5-(4-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is the MbtI from Mycobacterium tuberculosis . MbtI is a salicylate synthase , a Mg^2+ -dependent enzyme that converts chorismate to salicylate . This enzyme catalyzes the first reaction of the biosynthesis of specific siderophores (mycobactins and carboxymycobactins), which ensure the supply of iron in Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, the MbtI enzyme, by inhibiting its function . This inhibition disrupts the biosynthesis of siderophores, thereby affecting the iron acquisition process in mycobacterial species .

Biochemical Pathways

The affected pathway is the siderophore-mediated iron acquisition in Mycobacterium tuberculosis . Iron acts as a cofactor in a variety of processes that allow the establishment and maintenance of the infection in the host . By inhibiting the MbtI enzyme, the compound disrupts the production of siderophores, leading to a decrease in iron acquisition and potentially hindering the survival and proliferation of the bacteria .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on the MbtI enzyme . By inhibiting this enzyme, the compound disrupts the biosynthesis of siderophores, leading to a decrease in iron acquisition . This can potentially hinder the survival and proliferation of Mycobacterium tuberculosis .

Action Environment

The action of 3-(4-(5-(4-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is influenced by the environment within the host organism, particularly the presence of iron, which is a crucial factor for the survival and proliferation of Mycobacterium tuberculosis

properties

IUPAC Name |

3-[4-[5-(4-nitrophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c19-8-1-9-20-10-12-21(13-11-20)18(26)17-7-6-16(25-17)14-2-4-15(5-3-14)22(23)24/h2-7H,1,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMABZSQZIWFSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC#N)C(=S)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(1,3-Benzodioxol-5-ylmethyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2968226.png)

![4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2968229.png)

![Benzyl 2-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B2968234.png)

![1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2968235.png)

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2968239.png)

![11-Acetyl-6-oxo-7,11-diazatricyclo[7.3.1.0<2,7>]trideca-2,4-diene](/img/structure/B2968245.png)

![3-(but-2-yn-1-yloxy)-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B2968248.png)